molecular formula C15H21N3O2 B11099517 Butanamide, 3-propionylhydrazono-N-(2-ethylphenyl)-

Butanamide, 3-propionylhydrazono-N-(2-ethylphenyl)-

Cat. No.: B11099517
M. Wt: 275.35 g/mol
InChI Key: CVACRHRZTKFDRF-GZTJUZNOSA-N
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Description

N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group and a propionylhydrazono moiety. It is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE typically involves the reaction of 2-ethylphenylhydrazine with a suitable butanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE can be used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its hydrazone moiety can interact with specific enzymes, providing insights into enzyme mechanisms and potential drug targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    N-(2-ETHYLPHENYL)BUTANAMIDE: Similar structure but lacks the hydrazone moiety.

    N-(2-ETHYLPHENYL)-2-THIOPHENECARBOXAMIDE: Contains a thiophene ring instead of the butanamide group.

    N-(2-ETHYLPHENYL)NICOTINAMIDE: Contains a nicotinamide group instead of the butanamide group.

Uniqueness: N-(2-ETHYLPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE is unique due to its hydrazone moiety, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

(3E)-N-(2-ethylphenyl)-3-(propanoylhydrazinylidene)butanamide

InChI

InChI=1S/C15H21N3O2/c1-4-12-8-6-7-9-13(12)16-15(20)10-11(3)17-18-14(19)5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20)(H,18,19)/b17-11+

InChI Key

CVACRHRZTKFDRF-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)CC)/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)CC)C

Origin of Product

United States

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